Boc-D-Asp(OBzl)-OH

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Asp(OBzl)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the benzyl (OBzl) group protects the carboxyl group. The synthesis can be summarized in the following steps:

Protection of the Amino Group: The amino group of aspartic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Protection of the Carboxyl Group: The carboxyl group is protected by benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

化学反应分析

Types of Reactions

Boc-D-Asp(OBzl)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and OBzl protective groups using acids like trifluoroacetic acid (TFA) or hydrogenation.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC or HATU.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for OBzl removal.

Coupling: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA).

Major Products

Deprotected Aspartic Acid Derivatives: Resulting from the removal of protective groups.

Peptides: Formed through coupling reactions with other amino acids

科学研究应用

Scientific Research Applications

-

Peptide Synthesis

- Role as a Building Block : Boc-D-Asp(OBzl)-OH serves as a key building block in the synthesis of peptides and proteins. Its protective groups allow for specific modifications during synthesis, enabling the formation of peptides with diverse biological activities.

- Solid-Phase Peptide Synthesis : The compound is extensively utilized in SPPS, where it aids in the sequential assembly of amino acids into peptides. The deprotection process yields D-aspartic acid, which is integral to various peptide structures involved in hormonal regulation and neurotransmission.

-

Drug Development

- Peptide-Based Drugs : The compound is instrumental in developing peptide-based pharmaceuticals. By facilitating the synthesis of biologically active peptides, this compound contributes to creating therapeutic agents that target specific biological pathways.

- Case Study : In one study, researchers synthesized a peptide that demonstrated significant activity against a specific receptor involved in metabolic disorders using this compound as a starting material .

-

Biological Studies

- Protein-Protein Interactions : Peptides derived from this compound are used to investigate protein-protein interactions, which are critical for understanding cellular signaling and function. These interactions can reveal insights into disease mechanisms and potential therapeutic targets .

- Enzyme-Substrate Interactions : The compound also plays a role in studying enzyme-substrate interactions, aiding researchers in elucidating enzyme mechanisms and developing enzyme inhibitors.

-

Industrial Applications

- Synthetic Peptides Production : this compound is employed in industrial settings for producing synthetic peptides used in research and therapeutic applications. Its efficiency in large-scale peptide synthesis makes it valuable for pharmaceutical manufacturing.

作用机制

The mechanism of action of Boc-D-Asp(OBzl)-OH involves its role as a protected amino acid derivative in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Boc group is removed under acidic conditions, while the OBzl group is removed via hydrogenation, revealing the free amino and carboxyl groups for further reactions .

相似化合物的比较

Similar Compounds

Boc-D-Asp(OMe)-OH: Similar structure but with a methoxy group instead of a benzyloxy group.

Boc-L-Asp(OBzl)-OH: The L-isomer of Boc-D-Asp(OBzl)-OH.

Boc-D-Glu(OBzl)-OH: A glutamic acid derivative with similar protective groups.

Uniqueness

This compound is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. Its D-configuration also offers different biological properties compared to its L-isomer .

生物活性

Boc-D-Asp(OBzl)-OH, also known as Boc-D-aspartic acid 4-benzyl ester, is an amino acid derivative utilized primarily in peptide synthesis. While the compound itself does not exhibit significant biological activity, it plays a crucial role as a building block for synthesizing peptides that may possess diverse biological functions. This article explores the biological activity associated with this compound, its applications in research, and relevant studies highlighting its significance in peptide synthesis.

- Molecular Formula : C₁₆H₂₁N₁O₆

- Appearance : White to slight yellow powder

- Functional Groups : Contains a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester.

The Boc group is essential for protecting the amino group during peptide synthesis, while the benzyl ester facilitates the formation of peptide bonds without interfering with the reaction mechanism.

Role in Peptide Synthesis

This compound is primarily employed in solid-phase peptide synthesis (SPPS). The protective groups allow for selective modification of amino acids, enabling the formation of complex peptides that can have various biological activities. The deprotection of this compound yields D-aspartic acid, which can be incorporated into peptides that are crucial for hormonal regulation and neurotransmission.

Key Reactions Involving this compound:

- Deprotection : Removal of the Boc and benzyl groups to yield D-aspartic acid.

- Coupling : Formation of peptides containing D-aspartic acid residues.

1. Peptide-Based Drug Development

This compound is utilized in synthesizing peptide-based drugs and therapeutic agents. Its role as a building block is critical in developing compounds that can interact with biological targets, such as enzymes and receptors .

2. Protein-Protein Interactions

Research has shown that peptides synthesized from this compound can be employed in studying protein-protein interactions. These interactions are vital for understanding cellular processes and signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Boc-D-Aspartic Acid | Similar backbone | No benzyl ester; used directly in synthesis |

| Boc-L-Aspartic Acid | D-isomer vs L-isomer | Different stereochemistry affecting activity |

| Fmoc-D-Asp(OBzl)-OH | Similar protective groups | Uses Fmoc instead of Boc; different deprotection method |

| Z-D-Asp(OBzl)-OH | Similar functional groups | Z (benzyloxycarbonyl) protects differently |

This compound's unique combination of protective groups distinguishes it from these compounds, making it particularly useful for specific peptide synthesis applications.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated the efficiency of using this compound in a continuous solventless reaction environment. The reaction yielded high conversion rates (up to 100%) for various peptides synthesized from this compound, showcasing its utility in modern synthetic methodologies .

Case Study 2: Biological Activity of D-Aspartic Acid Peptides

Peptides synthesized using this compound have been implicated in hormonal regulation, particularly in studies examining their effects on testosterone levels and reproductive functions in animal models. These findings highlight the potential biological significance of peptides derived from D-aspartic acid.

属性

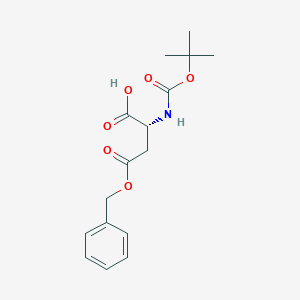

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHLZANWVLCPHK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51186-58-4 | |

| Record name | (R)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino]-4-oxobutanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPD6M53HLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。